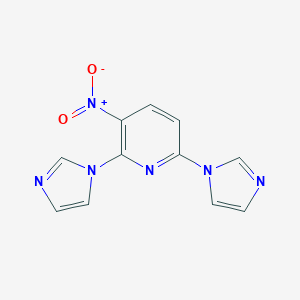
2,6-BIS(1H-IMIDAZOL-1-YL)-3-NITROPYRIDINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-BIS(1H-IMIDAZOL-1-YL)-3-NITROPYRIDINE is a heterocyclic compound that features a pyridine ring substituted with two imidazole groups at the 2 and 6 positions and a nitro group at the 3 position
准备方法
The synthesis of 2,6-BIS(1H-IMIDAZOL-1-YL)-3-NITROPYRIDINE typically involves multi-step reactions. One common synthetic route includes the nitration of 2,6-di(1H-imidazol-1-yl)pyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts or solvents to facilitate the reaction.
化学反应分析
2,6-BIS(1H-IMIDAZOL-1-YL)-3-NITROPYRIDINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants such as tin(II) chloride.
Substitution: The imidazole groups can participate in substitution reactions, where the hydrogen atoms on the imidazole rings can be replaced by other substituents under appropriate conditions.
Common reagents and conditions used in these reactions include nitric acid for nitration, hydrogen gas and catalysts for reduction, and various electrophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2,6-BIS(1H-IMIDAZOL-1-YL)-3-NITROPYRIDINE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Its derivatives may exhibit biological activities, making it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials with specific properties, such as catalysts or sensors.
作用机制
The mechanism of action of 2,6-BIS(1H-IMIDAZOL-1-YL)-3-NITROPYRIDINE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the imidazole groups can coordinate with metal ions, influencing the compound’s overall activity and function.
相似化合物的比较
Similar compounds to 2,6-BIS(1H-IMIDAZOL-1-YL)-3-NITROPYRIDINE include other pyridine derivatives substituted with imidazole groups, such as:
- 2,6-di(1H-imidazol-1-yl)pyridine
- 3-amino-2,6-di(1H-imidazol-1-yl)pyridine
- 3-chloro-2,6-di(1H-imidazol-1-yl)pyridine
The uniqueness of this compound lies in the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
属性
分子式 |
C11H8N6O2 |
|---|---|
分子量 |
256.22 g/mol |
IUPAC 名称 |
2,6-di(imidazol-1-yl)-3-nitropyridine |
InChI |
InChI=1S/C11H8N6O2/c18-17(19)9-1-2-10(15-5-3-12-7-15)14-11(9)16-6-4-13-8-16/h1-8H |
InChI 键 |
LDUPBNGAJSXGNA-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC(=C1[N+](=O)[O-])N2C=CN=C2)N3C=CN=C3 |
规范 SMILES |
C1=CC(=NC(=C1[N+](=O)[O-])N2C=CN=C2)N3C=CN=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ETHYL (2Z)-2-[(5-BROMOFURAN-2-YL)METHYLIDENE]-5-(2,5-DIMETHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B314635.png)
![ETHYL (2Z)-5-(2,5-DIMETHOXYPHENYL)-2-[(3-HYDROXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B314637.png)
![ethyl (2Z)-2-[(5-bromofuran-2-yl)methylidene]-5-(2,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B314639.png)
![ETHYL (2Z)-5-(2,4-DIMETHOXYPHENYL)-7-METHYL-2-[(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B314640.png)
![ETHYL (2Z)-5-(2,4-DIMETHOXYPHENYL)-7-METHYL-2-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B314642.png)
![4-amino-5-{[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B314647.png)
![2-[({5-[(2-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}methyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B314648.png)
![5,7-Dimethyl-2-[({5-[(2-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}methyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B314649.png)
![2-[({5-[(3-Methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}methyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B314650.png)
![2-[({5-[(2-Fluorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B314652.png)
![5,7-Dimethyl-2-[({5-[(2-methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B314653.png)
![2-(Hexylsulfanyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B314655.png)
![2-(Allylsulfanyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B314656.png)
![2-(Ethylthio)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B314658.png)
